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molecular formula C12H8F3NO2 B8438745 6-Quinolinecarboxaldehyde, 4-(2,2,2-trifluoroethoxy)-

6-Quinolinecarboxaldehyde, 4-(2,2,2-trifluoroethoxy)-

Cat. No. B8438745
M. Wt: 255.19 g/mol
InChI Key: GVTUTJODRZPVAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07253285B2

Procedure details

To a solution of 2,2,2-trifluoro-ethanol (250 mg, 2.47 mmol) in DMF (15 mL) was added sodium hydride (71.25 mg, 2.97 mmol, 1.2 equiv.) at 0° C. and stirred for 15 min at this temperature. Then, a solution of butyl (4-chloroquinolin-6-ylmethylene)-amine (preparation was described in example 27b) (244.2 mg, 0.99 mmol) in DMF (1.79 mL) was added at 0° C. After addition, the reaction mixture was allowed to warm to room temperature and stirred for 4 h. Then, the mixture was diluted with saturated ammonium chloride solution and the organic compound was extracted into ethyl acetate (3×50 mL). The combined extracts were washed with brine solution and dried over anhydrous magnesium sulfate. After filtration of the drying agent, the solvent was removed under the vacuum and the brown residue was dissolved in THF (5 mL) and 3 mL of HCl solution (3.0N) was added. The resulting solution was stirred for 4 h at room temperature. Then, it was neutralized with sodium bicarbonate solution to from suspension. The solids were collected by filtration and washed with water. After drying in air, 190 mg (30% yield) of 4-(2,2,2-trifluoro-ethoxy)-quinoline-6-carbaldehyde was isolated as a white solid: EI-HRMS m/e calcd for C12H8F3N2O2 (M+) 255.0507, found 255.0505.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
71.25 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
butyl (4-chloroquinolin-6-ylmethylene)-amine
Quantity
244.2 mg
Type
reactant
Reaction Step Two
Name
Quantity
1.79 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:6])([F:5])[CH2:3][OH:4].[H-].[Na+].C(N=[CH:14][C:15]1[CH:16]=[C:17]2[C:22](=[CH:23][CH:24]=1)[N:21]=[CH:20][CH:19]=[C:18]2Cl)CCC.CN(C=[O:30])C>[Cl-].[NH4+]>[F:1][C:2]([F:6])([F:5])[CH2:3][O:4][C:18]1[C:17]2[C:22](=[CH:23][CH:24]=[C:15]([CH:14]=[O:30])[CH:16]=2)[N:21]=[CH:20][CH:19]=1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
FC(CO)(F)F
Name
Quantity
71.25 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
15 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
butyl (4-chloroquinolin-6-ylmethylene)-amine
Quantity
244.2 mg
Type
reactant
Smiles
C(CCC)N=CC=1C=C2C(=CC=NC2=CC1)Cl
Name
Quantity
1.79 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 15 min at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
stirred for 4 h
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
the organic compound was extracted into ethyl acetate (3×50 mL)
WASH
Type
WASH
Details
The combined extracts were washed with brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration of the drying agent
CUSTOM
Type
CUSTOM
Details
the solvent was removed under the vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the brown residue was dissolved in THF (5 mL)
ADDITION
Type
ADDITION
Details
3 mL of HCl solution (3.0N) was added
STIRRING
Type
STIRRING
Details
The resulting solution was stirred for 4 h at room temperature
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
After drying in air

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC(COC1=CC=NC2=CC=C(C=C12)C=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 190 mg
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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